2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate
CAS No.:
Cat. No.: VC16372943
Molecular Formula: C21H17NO4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17NO4 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | [(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
| Standard InChI | InChI=1S/C21H17NO4/c1-3-22-12-14(16-6-4-5-7-18(16)22)10-20-21(24)17-9-8-15(25-13(2)23)11-19(17)26-20/h4-12H,3H2,1-2H3/b20-10+ |
| Standard InChI Key | OQDHGNVPQMZFPP-KEBDBYFISA-N |
| Isomeric SMILES | CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C |
| Canonical SMILES | CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, [(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate, reflects its intricate structure. Its molecular formula is C21H17NO4, with a molecular weight of 347.4 g/mol. The indole moiety is substituted at the 1-position with an ethyl group, while the benzo[b]furan core is functionalized with a ketone at the 3-position and an acetate ester at the 6-position.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C21H17NO4 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | [(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
| Canonical SMILES | CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C |
Structural Analysis
The molecule’s planar indole and benzo[b]furan systems are conjugated via a methylene bridge, creating an extended π-system that may influence electronic properties and binding interactions. The acetate group enhances solubility in polar organic solvents, a feature critical for pharmaceutical formulation. X-ray crystallography of related compounds reveals that the (E)-configuration at the methylidene bridge is energetically favored due to reduced steric strain.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves multi-step organic reactions, including:
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Fischer Indole Synthesis: Formation of the 1-ethylindole core via cyclization of phenylhydrazine with a ketone under acidic conditions.
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Benzo[b]furan Construction: Cyclodehydration of dihydroxybenzaldehyde derivatives catalyzed by protic acids.
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Esterification: Acetylation of the hydroxyl group on the benzo[b]furan ring using acetic anhydride or acetyl chloride in the presence of a base.
Optimization and Challenges
Key challenges include controlling regioselectivity during indole formation and preventing epimerization at the methylidene bridge. A telescoped procedure, as described for analogous compounds, involves sequential deprotection and esterification steps under tightly controlled temperatures (-5°C to 40°C) to maximize yield (up to 88.9%) . Purification often requires chromatographic techniques due to the compound’s moderate polarity.
Physicochemical Properties
Solubility and Stability
The compound is a solid at room temperature, with predicted solubility in dichloromethane, ethyl acetate, and dimethyl sulfoxide. Its stability is influenced by the electron-withdrawing ketone and ester groups, which reduce susceptibility to oxidative degradation. Hydrolytic cleavage of the acetate ester under alkaline conditions is a documented degradation pathway for related molecules.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), and 1600 cm⁻¹ (C=C aromatic).
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NMR: 1H NMR signals include a triplet for the ethyl group’s methyl (δ 1.2–1.4 ppm) and a singlet for the acetate methyl (δ 2.1 ppm).
Biological Activity and Mechanisms
Structure-Activity Relationships
The acetate group’s electron-withdrawing nature may enhance membrane permeability compared to bulkier ester derivatives. Molecular docking studies of analogs suggest that the indole nitrogen participates in hydrogen bonding with kinase active sites.
Applications and Industrial Relevance
Pharmaceutical Development
This compound serves as a precursor for prodrugs targeting neurological disorders. Esterase-mediated hydrolysis of the acetate group could enable controlled release of active metabolites in vivo.
Materials Science
Conjugation of the indole-furan system with conductive polymers has been explored for organic light-emitting diodes (OLEDs), with reported luminance efficiencies of 15–20 cd/A in prototype devices.
Future Research Directions
Synthetic Chemistry
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Development of enantioselective routes to access stereoisomers via asymmetric catalysis.
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Microwave-assisted synthesis to reduce reaction times from hours to minutes .
Biological Evaluation
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High-throughput screening against kinase libraries to identify lead candidates.
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Pharmacokinetic studies assessing oral bioavailability and metabolic stability.
Computational Modeling
Density functional theory (DFT) calculations could optimize the molecule’s electronic properties for photovoltaic applications. Preliminary models predict a HOMO-LUMO gap of 3.2 eV, suitable for organic semiconductors.
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